2-[(E)-(6-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione
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Overview
Description
2-[(E)-(6-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound features a fused indole and isoindole-1,3-dione system, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(6-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione typically involves the condensation of a phthalic anhydride derivative with a primary amine, followed by further functionalization steps. One common method involves the reaction of 6-bromo-5-methyl-2-oxo-1H-indole-3-carbaldehyde with isoindole-1,3-dione in the presence of a suitable base, such as triethylamine, under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(6-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the indole or isoindole-1,3-dione moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the bromine atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced indole or isoindole-1,3-dione derivatives .
Scientific Research Applications
2-[(E)-(6-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.
Mechanism of Action
The mechanism of action of 2-[(E)-(6-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler isoindole-1,3-dione derivative with similar reactivity but lacking the indole moiety.
Indole-3-carboxaldehyde: An indole derivative with a formyl group, used in the synthesis of various bioactive compounds.
6-bromo-5-methylindole: A brominated indole derivative with similar substitution patterns but lacking the isoindole-1,3-dione moiety.
Uniqueness
2-[(E)-(6-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione is unique due to its fused indole and isoindole-1,3-dione structure, which imparts distinct chemical properties and biological activities
Properties
IUPAC Name |
2-[(E)-(6-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O3/c1-8-6-11-13(7-12(8)18)19-15(22)14(11)20-21-16(23)9-4-2-3-5-10(9)17(21)24/h2-7H,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSOXUBJWFHQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=O)C2=NN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1Br)NC(=O)/C2=N/N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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